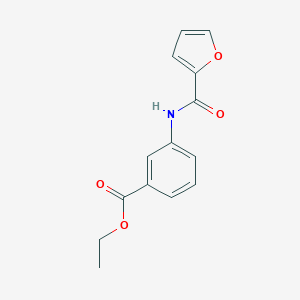

Ethyl 3-(2-furoylamino)benzoate

Description

Ethyl 3-(2-furoylamino)benzoate is a benzoate ester derivative featuring a furoylamino substituent at the 3-position of the benzene ring. The compound combines an aromatic ester backbone with a fused heterocyclic (furan) amide group, which confers unique electronic and steric properties.

Propriétés

Formule moléculaire |

C14H13NO4 |

|---|---|

Poids moléculaire |

259.26g/mol |

Nom IUPAC |

ethyl 3-(furan-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16) |

Clé InChI |

OLFYFSVQSTZMGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

SMILES canonique |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

The following analysis compares Ethyl 3-(2-furoylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations

- Furoylamino vs. Isoxazolylamino (I-6501): The furoylamino group in the target compound introduces a fused oxygen-containing heterocycle, whereas I-6501 features a nitrogen-oxygen isoxazole ring.

- Amide vs. Ether Linkages (L2): Ether groups (as in L2) reduce polarity compared to the amide in the target compound, impacting solubility. The ester carbonyl in L2 shows a characteristic IR stretch at 1715 cm⁻¹ , while the amide carbonyl in Ethyl 3-(2-furoylamino)benzoate would likely absorb near 1650 cm⁻¹.

- Azo vs. Amide Functionality: Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate contains a conjugated azo group (–N=N–), which confers strong UV-Vis absorption (chromophoric properties) suitable for dye applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Property | Ethyl 3-(2-furoylamino)benzoate | I-6501 | L2 | Ethyl 3-(2',4'-dihydroxyazo)benzoate |

|---|---|---|---|---|

| Polarity | Moderate (amide + ester) | Low (thioether) | Low (ether) | High (azo + phenolic –OH) |

| Solubility | Likely polar aprotic solvents | Lipophilic | Lipophilic | Aqueous basic conditions |

| IR Stretches (cm⁻¹) | ~1650 (amide C=O) | N/A | 1715 (ester C=O) | ~1600 (azo N=N) |

Reactivity Insights

- The furoylamino group may participate in hydrogen bonding due to the amide N–H, enhancing crystallinity (relevant for X-ray studies, as in ’s SHELX applications) .

- Ether and thioether linkages (L2, I-6501) are less reactive toward hydrolysis compared to esters or amides, improving stability in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.